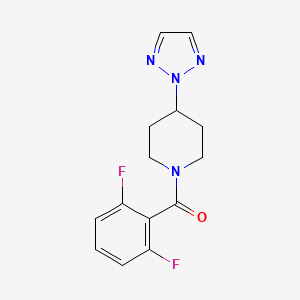

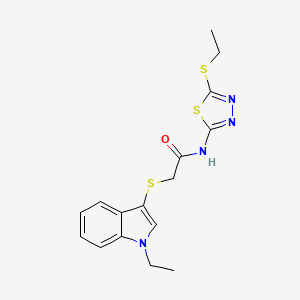

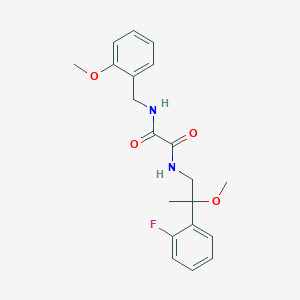

4-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-4H-chromene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-4H-chromene-2-carboxamide, also known as TFPAC, is a synthetic compound that belongs to the class of chromene derivatives. It has been found to exhibit potential pharmacological activities, making it a promising target for scientific research.

Aplicaciones Científicas De Investigación

Crystal Structure and Polymorphism

- The crystal structures of derivatives of 4-oxo-N-phenyl-4H-chromene-2-carboxamide reveal insights into the polymorphism and conformational preferences of these compounds. For instance, 4-Oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives exhibit anti-rotamer conformations about the C-N bond, with variations in the orientation of the amide O atom relative to the O atom of the pyran ring. Such structural details are crucial for understanding the physicochemical properties and potential reactivity of these molecules (Reis et al., 2013).

Synthetic Approaches and Derivatives

- Research into the rapid synthesis of 4-oxo-4H-chromene-3-carboxylic acid, a key intermediate in the production of biologically active compounds, has led to the development of efficient synthetic methodologies. This work highlights the potential of these chromene derivatives as precursors in pharmaceutical chemistry (Zhu et al., 2014).

- A one-pot, three-component protocol for synthesizing indolyl-4H-chromene-3-carboxamides showcases an efficient approach to creating antioxidant and antibacterial agents. This method emphasizes the chromene derivative's role in facilitating diverse chemical reactions for therapeutic applications (Subbareddy & Sumathi, 2017).

Biological Applications

- The antibacterial effects of synthesized new derivatives of 4-hydroxy-chromen-2-one, including chromene-carboxamide derivatives, demonstrate significant bacteriostatic and bactericidal activity. These findings underline the potential of chromene derivatives in developing new antimicrobial agents (Behrami & Dobroshi, 2019).

- Novel tacrine-4-oxo-4H-chromene hybrids have been investigated for the treatment of Alzheimer's disease, combining cholinesterase inhibition, antioxidant properties, and β-amyloid-reducing capabilities. This research highlights the therapeutic versatility of chromene derivatives in addressing complex neurodegenerative disorders (Fernández-Bachiller et al., 2012).

Propiedades

IUPAC Name |

4-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)chromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F3NO4/c20-19(21,22)18(26,12-6-2-1-3-7-12)11-23-17(25)16-10-14(24)13-8-4-5-9-15(13)27-16/h1-10,26H,11H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGQSYGVFECGROT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNC(=O)C2=CC(=O)C3=CC=CC=C3O2)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-4H-chromene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-Dioxa-8-thiaspiro[4,5]decane 8-oxide](/img/structure/B2977833.png)

![2-Hydroxy-6-[(3-methylphenyl)sulfamoyl]quinoline-4-carboxylic acid](/img/structure/B2977835.png)

![N-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}phenyl)-1-chloroisoquinoline-3-carboxamide](/img/structure/B2977837.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2977838.png)

![6-cyclopropyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2977846.png)

![N-(4-bromophenyl)-5-[2-(cyclohexen-1-yl)ethylsulfamoyl]-2-fluorobenzamide](/img/structure/B2977849.png)